molecular formula C56H99IO6 B583539 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol CAS No. 150518-91-5

1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol

Cat. No.: B583539
CAS No.: 150518-91-5
M. Wt: 995.306
InChI Key: BGGCWGJMZZZKSX-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol is a synthetic lipid compound It is characterized by the presence of two palmitoyl groups and a 15-(p-iodophenyl)pentadecanoyl group attached to a glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol typically involves the esterification of glycerol with palmitic acid and 15-(p-iodophenyl)pentadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The iodophenyl group in the compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol has several scientific research applications:

    Chemistry: Used as a model compound for studying lipid behavior and interactions in various chemical environments.

    Biology: Employed in the study of lipid metabolism and the role of lipids in cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the development of specialized coatings and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol involves its interaction with lipid membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the iodophenyl group may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-3-(15-(p-bromophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a bromine atom instead of iodine.

    1,2-Dipalmitoyl-3-(15-(p-chlorophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a chlorine atom instead of iodine.

    1,2-Dipalmitoyl-3-(15-(p-fluorophenyl)pentadecanoyl)-rac-glycerol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of 1,2-Dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol lies in the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can enhance the compound’s ability to interact with specific molecular targets and may also influence its behavior in biological systems.

Properties

CAS No.

150518-91-5

Molecular Formula

C56H99IO6

Molecular Weight

995.306

IUPAC Name

[2-hexadecanoyloxy-3-[15-(4-iodophenyl)pentadecanoyloxy]propyl] hexadecanoate

InChI

InChI=1S/C56H99IO6/c1-3-5-7-9-11-13-15-17-22-26-30-34-38-42-54(58)61-49-53(63-56(60)44-40-36-32-28-24-18-16-14-12-10-8-6-4-2)50-62-55(59)43-39-35-31-27-23-20-19-21-25-29-33-37-41-51-45-47-52(57)48-46-51/h45-48,53H,3-44,49-50H2,1-2H3

InChI Key

BGGCWGJMZZZKSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC1=CC=C(C=C1)I)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dipalmitoyl-3-(15-(4-iodophenyl)pentadecanoyl)-rac-glycerol

Origin of Product

United States

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